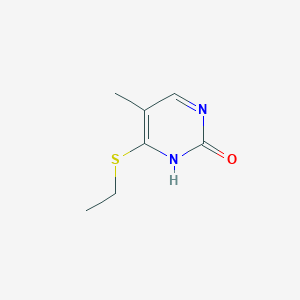

4-ethylthio-5-methylpyrimidin-2(1H)-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

55040-80-7 |

|---|---|

分子式 |

C7H10N2OS |

分子量 |

170.23 g/mol |

IUPAC 名称 |

6-ethylsulfanyl-5-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C7H10N2OS/c1-3-11-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |

InChI 键 |

NSDJVEFTSRVBNB-UHFFFAOYSA-N |

规范 SMILES |

CCSC1=C(C=NC(=O)N1)C |

产品来源 |

United States |

The Enduring Significance of Pyrimidine Heterocycles in Modern Chemical Research

Pyrimidine (B1678525) heterocycles are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This fundamental structure is a cornerstone of life itself, forming the basis for the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids, DNA and RNA. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for discovery in medicinal chemistry and drug design.

The pyrimidine scaffold is a privileged structure in pharmacology, meaning it is a molecular framework that is able to bind to multiple biological targets. This versatility has led to the development of a vast array of drugs with a wide spectrum of therapeutic applications. The diverse biological activities exhibited by pyrimidine derivatives are a testament to their chemical adaptability. By modifying the pyrimidine core with various functional groups, chemists can fine-tune the molecule's properties to achieve desired biological effects.

Table 1: Examples of Biological Activities of Pyrimidine Derivatives

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antiviral | Infectious Diseases |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Cardiovascular | Cardiology |

| Central Nervous System | Neurology |

The continued interest in pyrimidine heterocycles stems from their proven track record in producing effective therapeutic agents and the seemingly endless possibilities for novel molecular design.

An Overview of the Pyrimidin 2 1h One Core Structure and Its Derivatives

Within the broad family of pyrimidines, the pyrimidin-2(1H)-one core represents a significant subclass. This structure is characterized by a pyrimidine (B1678525) ring with a carbonyl group at the 2-position and a proton at the 1-position. A key feature of this core is its existence in tautomeric forms, primarily the lactam (keto) form, pyrimidin-2(1H)-one, and the lactim (enol) form, 2-hydroxypyrimidine. The equilibrium between these forms can be influenced by factors such as the solvent and the nature of substituents on the ring.

The pyrimidin-2(1H)-one scaffold serves as a versatile building block for the synthesis of more complex molecules. The presence of the carbonyl group and the N-H group provides reactive sites for further functionalization, allowing for the creation of extensive libraries of derivatives. These derivatives have been investigated for a wide range of biological activities. For instance, the introduction of various substituents at different positions on the ring can lead to compounds with enhanced potency and selectivity for specific biological targets.

Research into pyrimidinone derivatives has yielded compounds with promising therapeutic potential. For example, certain derivatives have been synthesized and evaluated for their hypoglycemic effects, showing potential in the management of diabetes. Others have been explored as anticancer agents, demonstrating cytotoxicity against various cancer cell lines. The ability to readily modify the pyrimidin-2(1H)-one core ensures its continued relevance in the quest for new and improved therapeutic agents.

A Specific Focus on 4 Ethylthio 5 Methylpyrimidin 2 1h One: the Current Research Landscape and Future Potential

Established Synthetic Routes to 2-Alkylthio Pyrimidinones

Traditional methods for the synthesis of 2-alkylthio pyrimidinones often involve multi-step processes that are well-documented in the chemical literature. These established routes provide reliable access to the target compounds, though they may sometimes be limited by harsh reaction conditions or the generation of byproducts.

Direct Alkylation of Thio-substituted Pyrimidinone Precursors

A primary and straightforward method for synthesizing 2-alkylthio pyrimidinones is the direct alkylation of a corresponding thio-substituted pyrimidinone precursor, such as a 2-thioxopyrimidine. This reaction typically involves the treatment of the thiopyrimidinone with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion that readily attacks the electrophilic alkylating agent. nih.gov

This S-alkylation reaction is a versatile method for introducing a variety of alkylthio groups onto the pyrimidinone scaffold. The choice of solvent and base can influence the reaction's efficiency and yield. Common bases used include sodium hydroxide, potassium carbonate, and sodium ethoxide. The reaction progress can often be monitored by techniques such as thin-layer chromatography (TLC). nih.gov

For instance, the synthesis of 2-alkylthio substituted thieno[2,3-d]pyrimidin-4-one derivatives has been achieved through the condensation of the corresponding mercapto compounds with a 2-chloroalkyltertiary amine. nih.gov This highlights the broad applicability of direct alkylation for creating diverse 2-alkylthio pyrimidinone libraries.

Cyclization Reactions for Pyrimidinone Ring Formation with Thioether Incorporation

An alternative and powerful strategy involves the construction of the pyrimidinone ring itself, with the thioether group being introduced as part of one of the starting materials. This approach often utilizes a one-pot condensation reaction, which can be more efficient than a multi-step synthesis. rsc.orgrsc.orgnih.gov

A common method is the condensation of an S-alkylisothiourea with a β-ketoester. rsc.orgrsc.orgnih.gov This reaction is typically mediated by a base and then an acid to facilitate cyclization and dehydration, respectively. rsc.orgrsc.orgnih.gov This one-pot, two-stage process offers good to excellent yields and tolerates a wide range of functional groups. rsc.orgrsc.orgnih.gov The versatility of this method is demonstrated by its application in the large-scale synthesis of key intermediates for biologically active molecules. rsc.orgrsc.orgnih.gov

Another example of a cyclization approach is the Biginelli reaction, a multicomponent reaction that condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. derpharmachemica.compjoes.com While the classic Biginelli reaction yields a thio-substituted pyrimidinone when thiourea is used, modifications of this reaction can incorporate the thioether moiety directly.

Novel and Green Chemistry Approaches in Pyrimidinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. rasayanjournal.co.in These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.inpowertechjournal.com

Key green chemistry strategies applied to pyrimidinone synthesis include:

Catalysis: Utilizing catalysts, such as magnesium bromide or titanium dioxide-silica, can lead to higher yields and shorter reaction times under milder conditions. derpharmachemica.compowertechjournal.com

Multicomponent Reactions: One-pot reactions involving three or more starting materials are inherently more efficient as they reduce the number of synthetic steps and purification procedures. derpharmachemica.comresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. powertechjournal.com

Solvent-Free and Alternative Solvents: Conducting reactions without a solvent or using environmentally benign solvents like water or ionic liquids minimizes the environmental impact of the synthesis. rasayanjournal.co.inpowertechjournal.comresearchgate.net

Ultrasound-Assisted Synthesis: Sonication can provide the energy needed to drive reactions, often leading to improved yields and shorter reaction times. pjoes.comrasayanjournal.co.in

These green approaches have been successfully employed in the synthesis of various pyrimidine derivatives, offering significant advantages over traditional methods in terms of economic feasibility and environmental impact. rasayanjournal.co.inpowertechjournal.com

Derivatization Strategies from this compound and its Precursors

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities. The reactivity of different positions on the pyrimidinone ring allows for selective functionalization.

The thioether at the 4-position can be a target for modification. For example, oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone derivatives, which can alter the electronic properties and biological activity of the molecule.

Furthermore, the precursor, a 2-mercaptopyrimidin-4-one, can be derivatized at the sulfur atom with various electrophiles to introduce different alkyl or arylthio groups. nih.gov This allows for the exploration of how changes in the thioether moiety affect the compound's properties.

Catalytic and Microwave-Assisted Synthetic Enhancements for Pyrimidinone Systems

The integration of catalysts and microwave irradiation has significantly advanced the synthesis of pyrimidinone systems, offering faster, more efficient, and often higher-yielding reactions. mdpi.comresearchgate.netrsc.org

Catalysis plays a crucial role in many modern synthetic routes to pyrimidinones. Both Lewis acids (e.g., magnesium bromide) and Brønsted acids have been shown to effectively catalyze the Biginelli reaction and related cyclizations. derpharmachemica.com The use of solid-supported catalysts is a particularly green approach, as it simplifies catalyst recovery and reuse. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, and its application to pyrimidinone synthesis is well-documented. mdpi.comrsc.orgnih.govresearchgate.net Microwave heating can lead to a dramatic reduction in reaction times, often from hours to minutes. researchgate.netresearchgate.net This rapid heating can also lead to cleaner reactions with fewer side products. Microwave-assisted protocols have been successfully developed for various pyrimidinone syntheses, including one-pot procedures and the synthesis of fused heterocyclic systems. mdpi.comnih.gov The combination of microwave irradiation with solvent-free conditions represents a particularly efficient and environmentally friendly approach to pyrimidinone synthesis. researchgate.net

Nucleophilic and Electrophilic Reactions of the Pyrimidinone Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. youtube.com In this compound, the C4 position, bearing the ethylthio group, and the C6 position are the most likely sites for nucleophilic substitution. The C2 position is part of a lactam system, rendering it less susceptible to attack than a typical imine. The reactivity of the ring is significantly modulated by the substituents. The methyl group at C5 is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack but can activate it for electrophilic substitution.

Electrophilic substitution on the pyrimidine ring is generally difficult and requires the presence of strong electron-donating groups. researchgate.net For this compound, direct electrophilic attack on the ring carbons is unlikely. However, reactions with electrophiles can occur at the nitrogen or exocyclic oxygen atoms, depending on the prevailing tautomeric form (see Section 3.4). For instance, alkylation and acylation can occur at the N1 or N3 positions. youtube.com

The reactivity of the pyrimidinone ring can be summarized as follows:

| Reaction Type | Position(s) | Influencing Factors | Typical Reagents |

| Nucleophilic Substitution | C4, C6 | Electron-deficient nature of the ring; leaving group ability of the substituent (e.g., ethylthio). | Amines, alkoxides, thiolates |

| Electrophilic Substitution | C5 | Generally disfavored unless strongly activated. Weak activating effect of the C5-methyl group. | Halogens, nitrating agents (under harsh conditions) |

| N-Alkylation/Acylation | N1, N3 | Tautomeric form, basicity of the nitrogen atoms, nature of the electrophile. | Alkyl halides, acyl chlorides |

Transformations Involving the Ethylthio Moiety

The ethylthio group at the C4 position is a key functional handle for modifying the pyrimidinone scaffold. It can participate in several important transformations.

Nucleophilic Substitution: The ethylthio group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although it is a poorer leaving group than a halogen. This lability allows for the introduction of a variety of nucleophiles at the C4 position. Studies on analogous 2-methylthiopyrimidines have shown that the methylthio group can be displaced by various nucleophiles. rsc.org

Oxidation: The sulfur atom of the ethylthio group can be readily oxidized to a sulfoxide or a sulfone. These oxidized derivatives are highly valuable synthetic intermediates. The resulting ethylsulfonyl group is an excellent leaving group, significantly activating the C4 position for SNAr reactions. This strategy is widely used in the functionalization of pyrimidines. nih.govacs.org The increased reactivity of sulfonylpyrimidines compared to their chloro- or methylthio- counterparts has been well-documented. acs.org

A summary of potential transformations is provided below:

| Transformation | Reagent(s) | Product Type | Significance |

| Nucleophilic Displacement | Amines, Alcohols, Thiols | 4-amino-, 4-alkoxy-, 4-thio- pyrimidinones | Introduction of diverse functional groups. |

| Oxidation to Sulfoxide | m-CPBA (1 eq.) | 4-(ethylsulfinyl)pyrimidinone | Intermediate reactivity. |

| Oxidation to Sulfone | m-CPBA (2 eq.), H₂O₂ | 4-(ethylsulfonyl)pyrimidinone | Excellent leaving group, activating the ring for SNAr. nih.gov |

Tautomeric Equilibria in Pyrimidin-2(1H)-one Systems and their Influence on Reactivity

Pyrimidin-2(1H)-one systems exist as a mixture of tautomers. For this compound, several tautomeric forms are possible, primarily involving lactam-lactim and keto-enol equilibria. The predominant forms are the 2-oxo (lactam) tautomers and the 2-hydroxy (lactim) tautomer.

The equilibrium between these forms is crucial as it dictates the molecule's reactivity profile. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. researchgate.netnih.gov For instance, polar solvents tend to favor the more polar lactam (keto) forms. cdnsciencepub.com

Lactam Forms (1H and 3H): In these forms, the molecule possesses an amide-like character. The exocyclic oxygen is nucleophilic, and the N-H protons are acidic. Alkylation reactions can occur on either N1 or N3, and O-alkylation is also possible, though often a minor pathway depending on the conditions (e.g., hard vs. soft electrophiles). nih.gov

Lactim Form (2-hydroxy): This tautomer is aromatic and has a character similar to a phenol. The hydroxyl group is acidic and can be deprotonated. Electrophilic attack would likely occur on the ring, but as discussed, this is generally unfavorable. O-alkylation is a primary reaction pathway for this tautomer.

Computational and experimental studies on related 4-pyrimidone systems indicate that the keto form is generally the most stable. researchgate.netchemicalbook.com The presence of an alkylthio group does not significantly alter this preference. researchgate.net This implies that the reactivity of this compound will be largely governed by the chemistry of its lactam tautomers.

Elucidation of Reaction Mechanisms and Pathways for Pyrimidinone Functionalization

The functionalization of this compound can proceed through several mechanistic pathways, dictated by the choice of reagents and the inherent reactivity of the substrate's different functional groups.

Nucleophilic Aromatic Substitution (SNAr): This is a primary pathway for modifying the C4 position. The reaction proceeds via a two-step mechanism:

Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

Elimination: The leaving group (ethylthiolate, or more favorably, ethylsulfinate/sulfonate after oxidation) is expelled, restoring the aromaticity of the ring and yielding the substituted product. The rate of this reaction is significantly enhanced by oxidizing the ethylthio group to an ethylsulfonyl group, which is a much better leaving group. acs.org

Electrophilic Attack on Heteroatoms: Alkylation and acylation reactions typically proceed via an SN2 mechanism. The nucleophilic site (N1, N3, or the exocyclic oxygen) attacks the electrophile. The regioselectivity (N- vs. O-alkylation) is a classic problem in heterocyclic chemistry and can be controlled by factors like the counter-ion, solvent, and the nature of the alkylating agent. nih.gov For instance, hard electrophiles tend to favor reaction at the harder oxygen atom, while soft electrophiles favor reaction at the softer nitrogen atoms.

Enzyme-Mediated Reactions: In biological contexts, pyrimidinone functionalization can be highly specific. For example, C5-cytosine DNA methyltransferases catalyze the methylation at the C5 position. The mechanism involves nucleophilic attack from an enzyme cysteine residue onto the C6 position of the pyrimidine ring. This activates the C5 position for electrophilic attack by a methyl donor. nih.gov While this is a biological example, it highlights the inherent reactivity of the 5,6-double bond towards nucleophilic addition, a pathway that can be exploited in synthetic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethylthio 5 Methylpyrimidin 2 1h One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C NMR Spectral Analysis

Specific ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 4-ethylthio-5-methylpyrimidin-2(1H)-one, are not available in the public domain. Such data would be essential for assigning the specific protons and carbons within the molecule, confirming the positions of the ethylthio and methyl groups, and characterizing the pyrimidinone ring structure.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Detailed 2D NMR data from experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) for this compound have not been found in published literature. These advanced techniques are crucial for unambiguously establishing connectivity between protons (COSY) and between protons and carbons (HMQC/HMBC), which would definitively confirm the compound's isomeric structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Specific Infrared (IR) and Raman spectra for this compound are not available. This data would be used to identify characteristic vibrational frequencies for its functional groups, such as the C=O (carbonyl) stretch of the pyrimidinone ring, N-H (amine) vibrations, C-S (thioether) stretches, and various C-H and C-N bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight of this compound can be calculated from its chemical formula (C₇H₁₀N₂OS, approx. 170.23 g/mol ), specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern, could not be located. This information is vital for confirming the molecular weight and deducing structural components based on how the molecule breaks apart under ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No specific Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were found. A UV-Vis spectrum would provide information about the electronic transitions within the molecule, typically showing absorption maxima (λmax) characteristic of the conjugated pyrimidinone ring system.

X-ray Crystallography for Solid-State Structural Determination

There is no published crystal structure for this compound in crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without this data, a definitive solid-state structural determination cannot be discussed.

Computational Chemistry and Theoretical Aspects of 4 Ethylthio 5 Methylpyrimidin 2 1h One

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. For pyrimidine (B1678525) derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize molecular geometry and analyze electronic properties. nih.govresearchgate.net

The electronic structure of 4-ethylthio-5-methylpyrimidin-2(1H)-one is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

In theoretical studies of similar heterocyclic compounds, the HOMO is often located over the more electron-rich parts of the molecule, such as the sulfur atom and the pyrimidine ring, while the LUMO is distributed over the electron-deficient regions. For this compound, the ethylthio group and the pyrimidine ring would be significant contributors to the HOMO, whereas the LUMO would likely be centered on the pyrimidinone ring, particularly the carbonyl group.

Illustrative Data for Frontier Molecular Orbitals of a Pyrimidine Derivative:

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |

Note: This table is an illustrative example based on typical values for similar heterocyclic compounds and does not represent experimentally verified data for this compound.

Prediction and Analysis of Tautomer Stability and Interconversion Barriers

Tautomerism is a key feature of pyrimidinone compounds. This compound can exist in several tautomeric forms, primarily the lactam-lactim and thione-thiol forms. The (1H) designation indicates that the proton is on a nitrogen atom, corresponding to the lactam (keto) form.

Lactam-Lactim Tautomerism: This involves the migration of a proton from the nitrogen atom to the exocyclic oxygen atom, resulting in a hydroxyl group (the lactim or enol form).

Thione-Thiol Tautomerism: Although the primary structure is a pyrimidin-2-one, the presence of the ethylthio group means the focus is on the lactam-lactim equilibrium. Studies on related 2-mercaptopyrimidines show that the thione form is generally favored in polar solvents, while the thiol form can predominate in nonpolar environments. cdnsciencepub.com

Computational methods are used to calculate the relative energies of these tautomers and the energy barriers for their interconversion. acs.org Such calculations have shown that for many pyrimidine derivatives, the keto (lactam) form is generally more stable than the enol (lactim) form. acs.orgscispace.com The stability can be influenced by solvent effects, with polar solvents often stabilizing the more polar tautomer. cdnsciencepub.com

Illustrative Relative Energies of Tautomers:

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

|---|---|---|

| Lactam (Keto) | 0.0 | 0.0 |

| Lactim (Enol) | +3.5 | +2.1 |

Note: This table provides an example of typical energy differences for pyrimidinone tautomers. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the ethylthio side chain. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify stable, low-energy conformers. For pyrimidine nucleosides, studies have shown that the base can adopt both syn and anti conformations relative to the sugar, with small energy differences between them. nih.gov For the isolated molecule, the key torsions would be around the C(ring)-S, S-C(ethyl), and C-C(ethyl) bonds.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds, MD can explore the conformational landscape, revealing how the molecule flexes and transitions between different shapes in a given environment (e.g., in water). mdpi.com For pyrimidine derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, showing how the molecule adapts its conformation within a binding site. nih.govnih.govrsc.org Such simulations would reveal the preferred orientations of the ethylthio group and its dynamic interactions with the solvent or a receptor.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or DNA. This method is widely used in drug discovery to screen for potential drug candidates. nih.govmdpi.com For pyrimidine derivatives, docking studies have identified key interactions that contribute to their biological activity. nih.gov

In a hypothetical docking study of this compound against a protein target, the software would predict its binding pose and estimate the binding affinity (often as a binding energy score). The analysis would highlight specific interactions, such as:

Hydrogen bonds: The N-H and C=O groups of the pyrimidinone ring are prime candidates for forming hydrogen bonds with amino acid residues.

Hydrophobic interactions: The methyl and ethyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic pyrimidine ring can interact with aromatic amino acid side chains like phenylalanine or tyrosine.

Illustrative Molecular Docking Results for a Pyrimidine Derivative:

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 | -7.9 | LEU83, LYS33 | Hydrogen Bond, Hydrophobic |

| COVID-19 Main Protease | -7.2 | HIS41, CYS145 | Hydrogen Bond, Pi-sulfur |

Note: This table is based on docking results for various pyrimidine derivatives against known targets nih.govresearchgate.net and serves as an example of the data generated in such studies.

Analysis of Molecular Descriptors and Electrostatic Potential Maps for Chemical Reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be located around the carbonyl oxygen and the sulfur atom due to their lone pairs of electrons.

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. This would be prominent around the hydrogen atom attached to the ring nitrogen (the N-H group).

Neutral Potential (Green): Regions with balanced charge, typically the alkyl parts of the molecule.

This analysis helps in understanding the molecule's reactivity patterns in chemical reactions. For instance, the electron-rich oxygen and sulfur atoms would be the likely sites for protonation or coordination to metal ions.

Advanced Applications in Organic Synthesis and Chemical Materials Science

4-ethylthio-5-methylpyrimidin-2(1H)-one as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block is primarily derived from the reactivity of the 2-ethylthio group. This group can be readily displaced by a variety of nucleophiles, providing a straightforward entry into a wide range of 2-substituted pyrimidinone derivatives. The S-alkylation of the parent 2-thioxopyrimidin-4(1H)-one is a common method to introduce the ethylthio group, which then acts as an excellent leaving group.

The thioether linkage can be activated for nucleophilic substitution, allowing for the introduction of amines, alcohols, and other functional groups at the C2 position. For instance, reactions with various primary and secondary amines can be used to synthesize a library of 2-aminopyrimidinones, which are prevalent motifs in medicinal chemistry. Research on analogous 2-alkylthiopyrimidin-4(3H)-ones demonstrates their reaction with amines like piperidine (B6355638) and morpholine (B109124) to yield the corresponding 2-(amino)ethylthiopyrimidines. This reactivity makes the compound a key intermediate for creating diverse molecular structures.

Furthermore, the pyrimidinone ring itself contains multiple reactive sites. The nitrogen atoms can be alkylated or acylated, and the carbonyl group can undergo various transformations, further expanding the synthetic possibilities. The versatility of this scaffold is highlighted by its use in multicomponent reactions, where its core structure can be assembled and functionalized in a single pot.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| S-Alkylation | Alkyl halide (e.g., ethyl iodide), Base (e.g., NaOH, K2CO3) in DMF or Ethanol | 2-Alkylthiopyrimidin-4(3H)-one | |

| Nucleophilic Substitution (Amination) | Primary/Secondary Amine (e.g., Piperidine, Morpholine), DMF | 2-Aminopyrimidin-4(3H)-one derivative | |

| Thionation | Lawesson's Reagent, Benzene, reflux | Pyrimidine-2,4(1H,3H)-dithione derivative |

Integration into Complex Heterocyclic Frameworks

The structure of this compound is an ideal platform for the construction of fused heterocyclic systems. The pyrimidine (B1678525) ring can serve as the foundation onto which other rings are annulated, leading to polycyclic structures with diverse biological and material properties. The fusion of a pyrimidine moiety with other heterocyclic scaffolds can give rise to a new class of hybrid heterocycles with potentially enhanced activities.

One common strategy involves using a pre-functionalized pyrimidinone as a substrate for cyclocondensation reactions. For example, studies on structurally similar 2-(methylthio)pyrimidin-4(3H)-ones have shown their utility in synthesizing complex systems like pyrimido[4,5-b]quinolines through a one-pot, three-component reaction with dimedone and various aromatic aldehydes. In another example, 5-acetyl-4-methylsulfanylpyrimidine-2(1H)-thiones react with guanidine (B92328) to form pyrimido[4,5-d]pyrimidine (B13093195) derivatives.

These synthetic routes are crucial for accessing classes of compounds such as thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and purine (B94841) analogues, many of which are pharmacologically significant. The ability to use this compound as a starting point for these complex frameworks underscores its importance in diversity-oriented synthesis.

| Precursor Type | Reaction | Fused System Formed | Reference |

|---|---|---|---|

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Three-component reaction with dimedone and aldehyde | Pyrimido[4,5-b]quinoline | |

| 5-Acetyl-4-methylsulfanylpyrimidine-2(1H)-thione | Reaction with guanidine | Pyrimido[4,5-d]pyrimidine | |

| 2-Aminothiophene derivative | Cyclocondensation | Thieno[2,3-d]pyrimidine | |

| 2-Aminopyridine derivative | Cyclization | Pyrido[2,3-d]pyrimidine |

Exploration in Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry, the study of systems beyond the individual molecule, relies on non-covalent interactions to form ordered assemblies. The this compound molecule possesses key features that make it an excellent candidate for crystal engineering and the design of supramolecular structures. The pyrimidinone core, with its N-H donor and C=O acceptor sites, is capable of forming robust and directional hydrogen bonds.

While the specific crystal structure of this compound is not widely reported, the principles of supramolecular organization are well-established for related pyrimidine derivatives. Studies on thiazolo[3,2-a]pyrimidines, for example, have detailed how hydrogen bonding and other non-covalent interactions dictate the formation of dimeric self-assemblies in the crystalline phase. The interplay of hydrogen bonds, π-π stacking of the pyrimidine rings, and weaker interactions like chalcogen bonds collectively guide the formation of complex, ordered supramolecular architectures.

Potential as Precursors for Specialty Chemicals and Intermediates

The synthetic versatility of this compound makes it a valuable precursor for a range of specialty chemicals, particularly pharmaceutical intermediates. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The ability to easily modify the 2-position of the pyrimidine ring allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

For example, the synthesis of 4-amino-5-methylpyridin-2(1H)-one, a key intermediate for the mineralocorticoid receptor antagonist finerenone, highlights the industrial relevance of this class of compounds. Although the starting material in that specific patent is different, it demonstrates the value of the substituted methyl-pyrimidinone/pyridinone core in producing high-value active pharmaceutical ingredients. Similarly, research into 4-piperazino-5-methylthiopyrimidines has led to the selection of new antiemetic agents, showcasing a clear pathway from a substituted pyrimidine precursor to a pharmacologically active compound.

Furthermore, derivatives of fused systems originating from 2-alkylthiopyrimidinones, such as thieno[2,3-d]pyrimidin-4-ones, have been shown to possess potent spasmolytic activity. This demonstrates that this compound not only serves as a building block for larger molecules but also as a direct precursor to compounds with specific and desirable biological functions, positioning it as a key intermediate in the development of specialty chemicals and pharmaceuticals.

Future Perspectives and Emerging Research Avenues for 4 Ethylthio 5 Methylpyrimidin 2 1h One

Development of Asymmetric Synthetic Routes

The biological activity of chiral molecules is often stereospecific. For pyrimidinone derivatives, the development of asymmetric synthetic routes is a key area of future research. While classical methods like the Biginelli reaction are effective for creating the pyrimidinone core, they often result in racemic mixtures. mdpi.comnih.gov Future research will likely focus on:

Chiral Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, to control the stereochemistry of the cyclocondensation reaction is a promising avenue. nih.gov This would allow for the direct synthesis of enantiomerically pure or enriched pyrimidinones (B12756618), bypassing the need for chiral resolution.

Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reactants to guide the stereochemical outcome of the reaction is another established strategy in asymmetric synthesis that could be more widely applied to pyrimidinone synthesis. researchgate.net

Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for resolving racemic mixtures of pyrimidinones or their intermediates.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The Biginelli reaction, for instance, is thought to proceed through several key intermediates, such as N-acyliminium ions. acs.org Future research will likely employ advanced spectroscopic and analytical techniques to characterize these transient species:

In-situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture, offering insights into reaction kinetics and intermediates.

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to detect and characterize fleeting intermediates.

Computational Modeling: Quantum chemical calculations can be used to model reaction pathways and predict the structures and energies of transition states and intermediates, complementing experimental observations.

Synergistic Application of Experimental and Computational Methods

The integration of computational chemistry with experimental work is becoming increasingly powerful in drug discovery and development. For pyrimidinone derivatives, this synergy can accelerate the design of new molecules with desired properties. nih.govsemanticscholar.orgresearchgate.netnih.gov

| Research Area | Experimental Methods | Computational Methods | Potential Synergy |

| Target Identification | High-throughput screening, proteomics | Molecular docking, virtual screening | Identification of novel biological targets for pyrimidinone-based drugs. |

| Lead Optimization | Synthesis of analogs, structure-activity relationship (SAR) studies | Quantitative structure-activity relationship (QSAR), molecular dynamics simulations | Rational design of more potent and selective inhibitors. |

| ADMET Prediction | In vitro and in vivo assays | Pharmacokinetic and toxicity modeling | Early identification of candidates with favorable drug-like properties. |

Table 1: Synergistic Application of Experimental and Computational Methods in Pyrimidinone Research

Exploration of Novel Chemical Transformations and Derivatizations

The pyrimidinone scaffold offers multiple sites for chemical modification, allowing for the creation of diverse chemical libraries. nih.gov Future research will explore novel chemical transformations to further expand the chemical space of pyrimidinone derivatives.

C-H Functionalization: Direct functionalization of C-H bonds on the pyrimidinone ring or its substituents offers a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized starting materials.

Post-condensation Modifications: Developing new reactions to modify the pyrimidinone core after its formation will provide access to a wider range of analogs. This could include novel cross-coupling reactions or ring-transformation reactions.

Thioether Manipulations: For thio-substituted pyrimidinones, the thioether linkage can be a handle for further functionalization. Oxidation to the corresponding sulfoxide (B87167) or sulfone can modulate the electronic properties and biological activity of the molecule. The thioether can also be a leaving group for nucleophilic substitution reactions. nih.gov

Design of Next-Generation Pyrimidinone-Based Chemical Tools

Beyond their use as therapeutic agents, pyrimidinone derivatives have the potential to be developed into sophisticated chemical tools for studying biological processes. qub.ac.ukacs.orgplos.orgsigmaaldrich.com

Photoaffinity Probes: By incorporating a photoreactive group, pyrimidinone-based ligands can be used to covalently label their protein targets upon UV irradiation, enabling target identification and validation.

Fluorescent Probes: Attaching a fluorophore to a pyrimidinone scaffold can create probes for imaging the localization and dynamics of their biological targets within cells.

Activity-Based Probes: These probes are designed to covalently bind to the active site of an enzyme in an activity-dependent manner, providing a powerful tool for profiling enzyme activity in complex biological samples. biorxiv.org

常见问题

Q. Table 1: Key Reaction Parameters for Thienopyrimidinone Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher temps favor cyclization but risk decomposition |

| Catalyst Loading | 10–15 mol% (p-TsOH) | Excess catalyst reduces side products |

| Solvent | Ethanol/DMF | Polar aprotic solvents enhance solubility |

Q. Table 2: Biological Activity of Ethylthio-Substituted Derivatives

| Compound | IC50 (µM) vs. HeLa Cells | LogP | Reference |

|---|---|---|---|

| 6-Ethylthieno[2,3-d]pyrimidin-4-one | 8.2 ± 0.5 | 2.1 | |

| 5-Methyl analog | 22.4 ± 1.1 | 1.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。